5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid
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Overview
Description
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid is an organic compound that features a chloroaniline moiety attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid typically involves the reaction of 4-chloroaniline with a suitable precursor that provides the pentenoic acid moiety. One common method involves the nucleophilic substitution of 4-chloroaniline with a halogenated pentenoic acid derivative under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloroanilino)quinoline: Known for its anticancer properties.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Used in various chemical applications.
Uniqueness
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid is unique due to its specific structural features that confer distinct chemical reactivity and potential biological activity. Its combination of a chloroaniline moiety with a pentenoic acid backbone makes it a versatile compound for various applications.
Properties
CAS No. |
917614-33-6 |
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Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
5-(4-chloroanilino)-2-methyl-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C12H12ClNO3/c1-8(12(16)17)2-7-11(15)14-10-5-3-9(13)4-6-10/h2-6H,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
WPFRQGLCOPWVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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